REACTION_CXSMILES
|
C([O:8][C:9](=[O:23])[CH2:10][N:11]([CH2:13][CH2:14][NH:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH3:12])C1C=CC=CC=1>CO.[C].[Pd]>[C:19]([O:18][C:16]([NH:15][CH2:14][CH2:13][N:11]([CH2:10][C:9]([OH:23])=[O:8])[CH3:12])=[O:17])([CH3:22])([CH3:20])[CH3:21] |f:2.3|
|
Name
|
{[2-(tert-butoxycarbonylamino)-ethyl]-methyl-amino}-acetic acid benzyl ester
|
Quantity
|
162 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(CN(C)CCNC(=O)OC(C)(C)C)=O
|
Name
|
3-A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
palladium-carbon
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
this was stirred under a hydrogen atmosphere at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtering off the insoluble material
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NCCN(C)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 116 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |